molecular formula C10H7ClO2S2 B1341977 4-(2-Thienyl)benzenesulfonyl chloride CAS No. 209592-91-6

4-(2-Thienyl)benzenesulfonyl chloride

Cat. No.: B1341977
CAS No.: 209592-91-6
M. Wt: 258.7 g/mol
InChI Key: IRDZCMUQNGEQEP-UHFFFAOYSA-N
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Description

4-(2-Thienyl)benzenesulfonyl chloride is an organic compound with the molecular formula C10H7ClO2S2. It is a sulfonyl chloride derivative, characterized by the presence of a thiophene ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Thienyl)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-thienyl)benzenesulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide at 50°C for 3 hours . Another method includes the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using phosphorus oxychloride or thionyl chloride. These methods are preferred due to their efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the thiophene ring.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-(2-Thienyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the thiophene ring, making it less versatile in certain reactions.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a thiophene ring, affecting its reactivity and applications.

    4-Nitrobenzenesulfonyl chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

4-(2-Thienyl)benzenesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-thiophen-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDZCMUQNGEQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593348
Record name 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209592-91-6
Record name 4-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-thienyl)benzenesulfonyl chloride
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